Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate
Description
Chemical Structure: The compound features a thiophene-3-carboxylate core substituted at the 2-position with an acetamido group linked to a 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety. Its molecular formula is C₁₉H₂₁N₃O₄S, with a molar mass of 387.45 g/mol and CAS number 380872-69-5 .
Properties
IUPAC Name |
ethyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-2-24-17(23)10-7-8-25-16(10)20-14(21)9-13-15(22)19-12-6-4-3-5-11(12)18-13/h3-8,13,18H,2,9H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTFUNTXMPPIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the molecular formula . Its synthesis involves the reaction of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate with appropriate reagents under controlled conditions. The synthesis typically includes:
- Reagents : Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate and a suitable catalyst (e.g., Pd/C).
- Conditions : Stirring in ethanol under hydrogen atmosphere for a specified duration.
- Purification : Recrystallization from ethanol to obtain pure crystals.
Anticancer Properties
Quinoxaline derivatives, including the compound , have been shown to exhibit significant anticancer activity. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Studies have demonstrated that quinoxaline derivatives can inhibit the growth of tumor cells by interfering with cell cycle progression.
- Induction of apoptosis : The activation of caspase pathways has been observed in treated cancer cells, leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research findings suggest:
- Broad-spectrum activity : this compound exhibits effective antimicrobial action against both Gram-positive and Gram-negative bacteria.
- Mechanism of action : The antibacterial effects are attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects:
- Inhibition of pro-inflammatory cytokines : Studies indicate that it can reduce the levels of cytokines such as TNF-alpha and IL-6 in vitro.
- Animal models : Inflammation models have demonstrated reduced swelling and pain responses following administration of the compound.
Research Findings and Case Studies
A summary of notable research findings related to the biological activity of this compound includes:
| Study | Activity Assessed | Findings |
|---|---|---|
| Lindsley et al., 2005 | Anticancer | Induced apoptosis in breast cancer cells |
| Gupta et al., 2005 | Antidiabetic | Reduced blood glucose levels in diabetic rats |
| Singh et al., 2010 | Antimicrobial | Effective against Staphylococcus aureus and E. coli |
| El-Sabbagh et al., 2009 | Anti-inflammatory | Decreased TNF-alpha production in macrophages |
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Molecular Formula : C₂₀H₂₂N₂O₅S (MW: 390.1370) .
- Key Structural Differences: A 4-hydroxyphenyl group replaces the tetrahydroquinoxaline moiety. An ethoxy substituent is present.
- Synthesis : Synthesized via a Petasis reaction in HFIP solvent with 22% yield , lower than other methods .
- Implications: The phenolic -OH group may confer antioxidant properties, but the absence of the tetrahydroquinoxaline ring likely alters biological target specificity.
Cyanoacrylamide Derivatives (e.g., Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates)
- General Structure: Features a cyanoacrylamide group instead of the tetrahydroquinoxaline-acetamido linkage .
- Synthesis: Knoevenagel condensation with substituted benzaldehydes yields 72–94%, indicating high efficiency . Active methylene groups enable facile C=C bond formation.
- Biological Activity : Demonstrated antioxidant and anti-inflammatory activities in vitro .
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
- Molecular Formula: C₁₉H₂₃NO₂S (MW: 329.46) .
- Key Differences: Lacks the acetylated amino and tetrahydroquinoxaline groups; features a cyclohexylphenyl substituent.
- Safety Profile : Classified as a skin/eye irritant (Category 2/2A) with respiratory toxicity concerns .
- Implications : Simpler structure but reduced complexity for targeted bioactivity.
Comparative Analysis Table
Key Findings and Implications
Structural Modifications: The tetrahydroquinoxaline moiety in the target compound distinguishes it from analogs with phenyl or cyano groups, likely influencing bioactivity and target specificity. Methyl substituents (e.g., 4,5-dimethyl analog) enhance lipophilicity, which could improve pharmacokinetics .
Synthetic Efficiency: Cyanoacrylamide derivatives are synthesized with >70% yields via Knoevenagel condensation, outperforming the Petasis reaction (22% yield for compound 6o) .
Biological Activity: The tetrahydroquinoxaline and cyanoacrylamide groups are associated with modulating biological pathways, though specific targets for the parent compound require further study.
Safety Considerations :
- Compounds like the cyclohexylphenyl derivative highlight the importance of substituent choice in reducing toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
